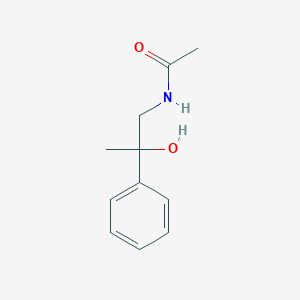![molecular formula C19H19N3O3S2 B2507938 methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 315711-39-8](/img/structure/B2507938.png)
methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a complex organic molecule. It is related to a class of compounds known as cyclopenta[4,5]thieno[2,3-d]pyrimidines .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and related compounds. It contains a pyrrole ring, a thieno[2,3-d]pyrimidine ring, and a cyclopenta ring . The exact structure would require further analysis or experimental data.Aplicaciones Científicas De Investigación
Imidazole Core Structure
Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also known as 1,3-diazole. Imidazole is amphoteric, displaying both acidic and basic properties. Due to the positive charge on either of its nitrogen atoms, it exists in two equivalent tautomeric forms. Imidazole serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures.
a. Antibacterial and Antimycobacterial Activities: Several imidazole derivatives demonstrate antibacterial and antimycobacterial effects. For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide exhibited good antimicrobial potential .
b. Anti-Inflammatory and Antitumor Effects: Imidazole derivatives have been investigated for their anti-inflammatory and antitumor properties. These compounds may play a role in modulating inflammatory responses and inhibiting tumor growth.
c. Antidiabetic and Antioxidant Activities: Certain imidazole-based molecules exhibit antidiabetic effects and antioxidant properties. These properties are crucial for managing oxidative stress and metabolic disorders.
d. Antiviral and Antiprotozoal Properties: Imidazole derivatives, such as enviroxime (antiviral) and ornidazole (antiprotozoal and antibacterial), have been explored for their efficacy against viruses and protozoa.
e. Other Activities: Imidazole-containing drugs include clemizole (antihistaminic agent), omeprazole (antiulcer), and dacarbazine (used in Hodgkin’s disease treatment). These examples highlight the versatility of imidazole-based compounds in therapeutic applications.
Synthetic Routes
Various synthetic methods exist for imidazole and its derivatives. Researchers have developed efficient protocols for constructing imidazole rings, often using N-heterocyclic carbenes (NHC) as ligands or organocatalysts . These advances contribute to the synthesis of functional molecules with imidazole cores.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which are prevalent moieties in various alkaloids, play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
It’s known that indole derivatives interact with various biological targets, leading to changes in cellular function
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interactions with different biological targets. Indole derivatives are known to show various biologically vital properties
Result of Action
It’s known that indole derivatives can have various effects on cells, including potential anti-cancer, antimicrobial, and other therapeutic effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2,4-dimethyl-5-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-9-14(19(24)25-3)10(2)22-16(9)12(23)7-26-17-15-11-5-4-6-13(11)27-18(15)21-8-20-17/h8,22H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDIMHZCHPESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)
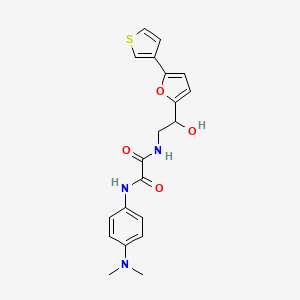
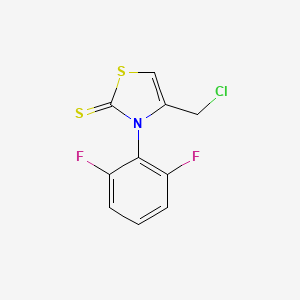
![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)


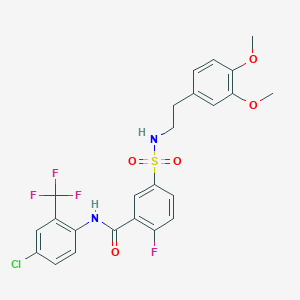
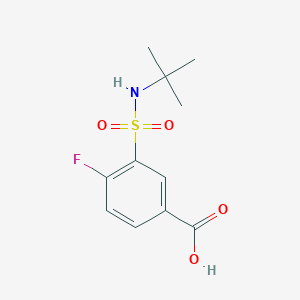


![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)
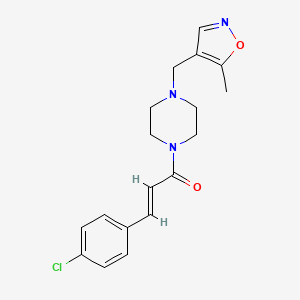
![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)
